

Analytical Standards for Rauvotetraphylline A: Application Notes and Protocols

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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B584840

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Abstract

This document provides detailed application notes and protocols for the analytical characterization of **Rauvotetraphylline A**, a sarpagine-type indole alkaloid.

Rauvotetraphylline A is a natural product isolated from the plant *Rauvolfia tetraphylla*. These guidelines are intended to support researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this compound, ensuring accuracy, reproducibility, and adherence to high analytical standards. The protocols described herein cover chromatographic separation by High-Performance Liquid Chromatography (HPLC), structural elucidation by High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Substance Description

Rauvotetraphylline A is an indole alkaloid with potential pharmacological activities. As an analytical standard, it is crucial to have a well-characterized reference material for accurate identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.

Table 1: Physicochemical Properties of **Rauvotetraphylline A**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	N/A
Molecular Weight	342.4 g/mol	N/A
Appearance	White to off-white powder	N/A
Purity (typical)	>96%	N/A
Storage Conditions	-20°C, protected from light and moisture	N/A

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification of **Rauvotetraphylline A**. The following protocol is based on established methods for the analysis of indole alkaloids from *Rauvolfia* species and can be adapted and validated for specific applications[1][2][3][4][5].

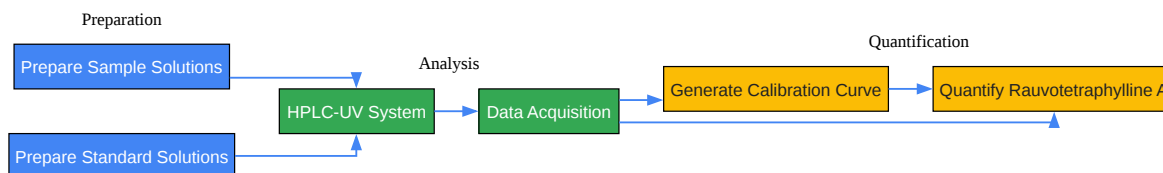
Table 2: HPLC Method Parameters for **Rauvotetraphylline A** Analysis

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	UV detection at 210 nm or 280 nm[6][2]
Injection Volume	10-20 µL
Standard Concentration Range	1 - 100 µg/mL

Experimental Protocol: Quantitative Analysis of **Rauvotetraphylline A** by HPLC

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Rauvotetraphylline A** analytical standard at a concentration of 1 mg/mL in methanol.
 - From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
- Sample Preparation:
 - For plant material, perform an extraction using methanol or a suitable solvent system. The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.
 - For formulated products, dissolve the product in a suitable solvent and dilute to fall within the calibration range.
 - Filter all samples and standards through a 0.45 µm syringe filter before injection.

- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared samples.
 - Identify the **Rauvotetraphylline A** peak in the sample chromatogram by comparing the retention time with that of the standard.
 - Quantify the amount of **Rauvotetraphylline A** in the sample using the calibration curve.
- Method Validation (as per ICH guidelines):
 - Linearity: Analyze the calibration standards and demonstrate a linear relationship between concentration and peak area ($R^2 > 0.999$).
 - Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of **Rauvotetraphylline A**.
 - Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
 - Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
 - Specificity: Ensure that the peak for **Rauvotetraphylline A** is well-resolved from other components in the sample matrix.



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HPLC Quantitative Analysis Workflow

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

HRMS is a powerful technique for confirming the elemental composition and elucidating the structure of **Rauvotetraphylline A** through accurate mass measurements and fragmentation analysis^{[7][8][9][10][11]}.

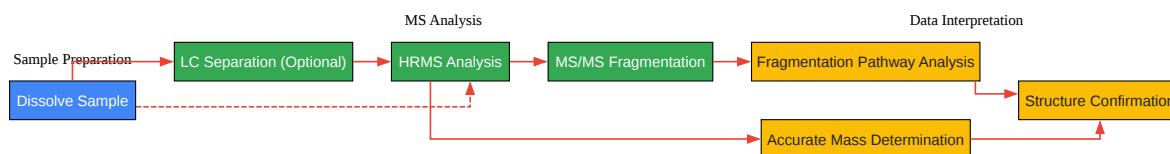
Table 3: HRMS Parameters for **Rauvotetraphylline A**

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer	Orbitrap or Time-of-Flight (TOF)
Scan Range	m/z 100 - 1000
Collision Energy	Ramped collision energy (e.g., 10-40 eV) for MS/MS
Expected [M+H] ⁺	m/z 343.2016

Experimental Protocol: HRMS Analysis of **Rauvotetraphylline A**

- Sample Preparation:

- Dissolve a small amount of **Rauvotetraphylline A** standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
- For complex mixtures, initial separation by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended prior to MS analysis.
- Mass Spectrometric Analysis:
 - Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
 - Acquire full scan mass spectra to determine the accurate mass of the protonated molecule $[M+H]^+$.
 - Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 343.2016) to obtain fragmentation patterns.
- Data Analysis:
 - Confirm the elemental composition of the parent ion using the accurate mass measurement.
 - Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum. Common fragmentation for indole alkaloids involves cleavages of the ring systems.



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HRMS Structural Elucidation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of **Rauvotetraphylline A**, including the connectivity of atoms and stereochemistry. While specific ^1H and ^{13}C NMR data for **Rauvotetraphylline A** are not readily available in the public domain, the general approach for its analysis is outlined below. The structure was originally established by means of spectroscopic methods, including NMR[12].

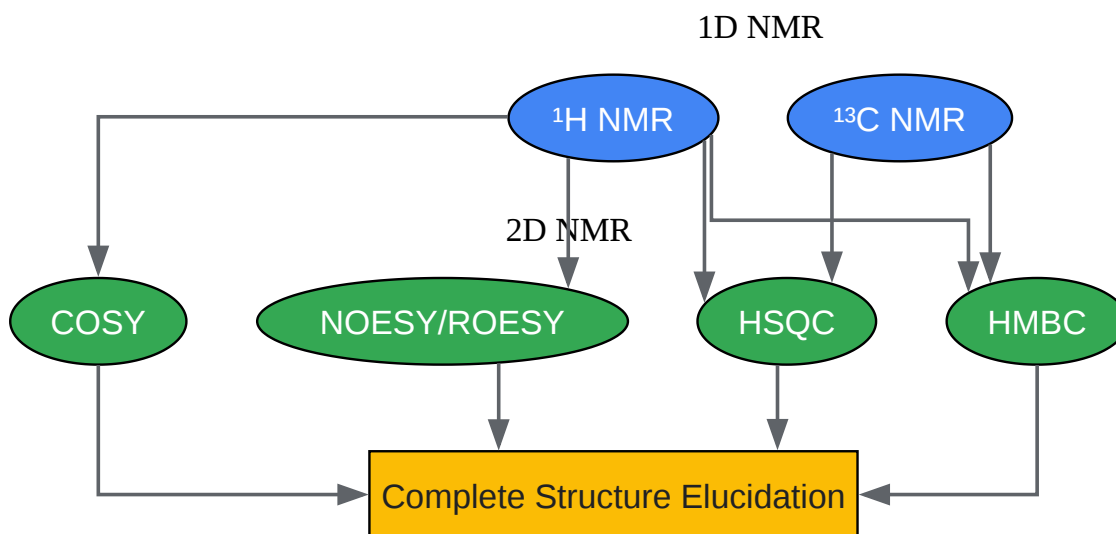
Table 4: NMR Experimental Parameters for **Rauvotetraphylline A**

Experiment	Purpose
^1H NMR	Determines the number and environment of protons.
^{13}C NMR	Determines the number and environment of carbon atoms.
COSY	Correlates coupled protons.
HSQC	Correlates protons with their directly attached carbons.
HMBC	Correlates protons and carbons over two to three bonds.
NOESY/ROESY	Determines spatial proximity of protons for stereochemical assignment.

Experimental Protocol: NMR Analysis of **Rauvotetraphylline A**

- Sample Preparation:
 - Dissolve an accurately weighed amount (typically 1-5 mg) of **Rauvotetraphylline A** in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6).

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to assess sample purity and obtain proton chemical shifts and coupling constants.
 - Acquire a ^{13}C NMR spectrum.
 - Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to establish the complete structure and relative stereochemistry.
- Spectral Interpretation:
 - Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
 - Compare the obtained spectral data with published data for related sarpagine-type alkaloids to aid in the assignment.



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NMR Structural Elucidation Pathway

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of **Rauvotetraphylline A**. Adherence to these guidelines will ensure the generation of high-quality, reliable data for research, development, and quality control purposes. The combination of HPLC for quantification, HRMS for structural confirmation, and NMR for definitive structural elucidation represents the current standard for the analysis of complex natural products like **Rauvotetraphylline A**.

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